Liquiritigenine

Vue d'ensemble

Description

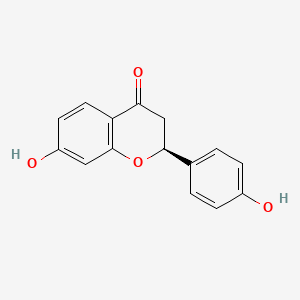

La liquiritigenine est une flavanone qui a été isolée de Glycyrrhiza uralensis et se trouve dans diverses plantes du genre Glycyrrhiza, y compris Glycyrrhiza glabra (réglisse) . C'est un composé œstrogénique qui agit comme un agoniste sélectif du sous-type ERβ du récepteur des œstrogènes (ER), bien qu'il soit également signalé qu'il agit comme un agoniste partiel de l'ERα à des concentrations suffisantes . La this compound a un effet cholérétique et est connue pour ses diverses propriétés pharmacologiques .

Applications De Recherche Scientifique

Liquiritigenin has a wide range of scientific research applications. It has been studied for its antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects . In addition, it has shown potential in protecting against cisplatin-induced nephrotoxicity by improving mitochondrial function . Liquiritigenin is also used in the study of gut microbiota metabolism and hepatic metabolism, where it is transformed into various metabolites with potential pharmacological activities . Its applications extend to chemistry, biology, medicine, and industry, making it a versatile compound for research and therapeutic purposes .

Mécanisme D'action

Target of Action

Liquiritigenin (LQ) is a dihydroflavonoid compound found in Glycyrrhiza uralensis, commonly known as licorice . It primarily targets Nrf2 (Nuclear factor erythroid 2-related factor 2), a protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . It also interacts with D1R (Dopamine receptor D1), D3R (Dopamine receptor D3), and V1AR (Vasopressin receptor 1A) .

Mode of Action

LQ interacts with its targets to exert various pharmacological effects. As a Nrf2 modulator , it plays a crucial role in the activation of cellular defense mechanisms against oxidative stress . It acts as a D1R antagonist and a D3R and V1AR agonist , influencing dopamine and vasopressin signaling pathways respectively .

Biochemical Pathways

LQ is metabolized by the gut microbiota and hepatic metabolism into various metabolites, including phloretic acid, resorcinol, and a speculated antitumor active metabolite, davidigenin .

Pharmacokinetics

The bioavailability of LQ is generally low after oral administration, primarily due to hepatic and intestinal metabolism . After intravenous administration, the area under the curve (AUC) values of LQ and its metabolites were found to be proportional to LQ doses in all animals studied . The clearance (CL) and volume of distribution (Vss) showed linear relationships with species body weight .

Result of Action

LQ exhibits a wide range of pharmacological properties, such as antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects . In lung squamous cell carcinoma (LSCC), LQ induces cell cycle arrest and apoptosis by inactivating the PI3K/AKT/mTOR pathway . It also exerts cytoprotective effects against heavy metal-induced toxicity .

Action Environment

The metabolic transformation of LQ by the gut microbiota is one of the main reasons for its low bioavailability . This suggests that the gut microbiota, as an environmental factor, plays a significant role in the action, efficacy, and stability of LQ. Furthermore, the bioavailability and pharmacological effects of LQ can be influenced by other factors such as diet, age, and health status of the individual .

Analyse Biochimique

Biochemical Properties

Liquiritigenin interacts with various enzymes, proteins, and other biomolecules. It has been shown to have antioxidant, anti-inflammatory, anti-viral, anti-diabetic, cytotoxic, skin-whitening and cholinergic activities . It also has a choleretic effect . Liquiritigenin,NADPH:oxygen oxidoreductase (hydroxylating, aryl migration) is an enzyme that uses liquiritigenin, O2, NADPH and H+ to produce 2,7,4’-trihydroxyisoflavanone, H2O, and NADP+ .

Cellular Effects

Liquiritigenin has been shown to have various effects on different types of cells and cellular processes. For instance, it has been found to inhibit lung squamous cell carcinoma (LSCC) cell viability and proliferation in a dose- and time-dependent manner . It also promotes G2/M cell cycle arrest, cell apoptosis, and loss of mitochondrial membrane potential .

Molecular Mechanism

Liquiritigenin exerts its effects at the molecular level through various mechanisms. It has been shown to reduce the levels of phosphorylated PI3K, AKT, and mTOR levels in LSCC cells . It also inhibits the TGF‑β1/Smad2 and AKT/ERK signaling pathways .

Temporal Effects in Laboratory Settings

The effects of liquiritigenin change over time in laboratory settings. For instance, it has been shown to inhibit LSCC cell viability and proliferation in a dose- and time-dependent manner

Dosage Effects in Animal Models

The effects of liquiritigenin vary with different dosages in animal models. For instance, oral administration of liquiritigenin has been shown to significantly reduce the arthritis index, arthritis score, inflammatory mediators level in serum in a collagen-induced arthritis model in rats .

Metabolic Pathways

Liquiritigenin is involved in various metabolic pathways. For instance, it has been shown to be metabolized by the gut microbiota into three main metabolites: phloretic acid (M3), resorcinol (M4), and M5 .

Transport and Distribution

Liquiritigenin is transported and distributed within cells and tissues. For instance, ABCG46 of the legume Medicago truncatula is an ABC-type transporter responsible for highly selective translocation of the phenylpropanoids, 4-coumarate, and liquiritigenin, over the plasma membrane .

Subcellular Localization

It is known that some members of the chalcone isomerase family, which includes enzymes that interact with liquiritigenin, localize to the nucleus and cytoplasm .

Méthodes De Préparation

La liquiritigenine peut être extraite des racines de Glycyrrhiza glabra en utilisant un mélange eau-éthanol à température ambiante . Le processus d'extraction implique l'utilisation d'un mélange eau-éthanol 1:1 pendant 6 heures . De plus, la this compound peut être synthétisée par différentes voies chimiques, bien que les méthodes de synthèse spécifiques et les techniques de production industrielle ne soient pas largement détaillées dans la littérature .

Analyse Des Réactions Chimiques

La liquiritigenine subit plusieurs types de réactions chimiques, y compris des réactions d'oxydation, de réduction et de substitution. Une réaction notable implique l'enzyme NADPH : oxydoréductase oxygène, qui utilise la this compound, O2, NADPH et H+ pour produire de la 2,7,4'-trihydroxyisoflavanone, H2O et NADP+ . Les réactifs et conditions courants utilisés dans ces réactions comprennent l'oxygène, le NADPH et des enzymes spécifiques . Les principaux produits formés à partir de ces réactions sont généralement des dérivés hydroxylés de la this compound .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique. Elle a été étudiée pour ses effets antitumoraux, anti-ulcéreux, anti-inflammatoires et anti-VIH . De plus, elle a montré un potentiel de protection contre la néphrotoxicité induite par le cisplatine en améliorant la fonction mitochondriale . La this compound est également utilisée dans l'étude du métabolisme du microbiote intestinal et du métabolisme hépatique, où elle est transformée en divers métabolites ayant des activités pharmacologiques potentielles . Ses applications s'étendent à la chimie, à la biologie, à la médecine et à l'industrie, ce qui en fait un composé polyvalent pour la recherche et les fins thérapeutiques .

Mécanisme d'action

La this compound exerce ses effets principalement par son interaction avec les récepteurs des œstrogènes. Elle agit comme un agoniste sélectif du sous-type ERβ du récepteur des œstrogènes, qui joue un rôle dans divers processus physiologiques . De plus, il a été démontré que la this compound induit la translocation nucléaire de NRF2 et augmente les niveaux de protéines liées à la bioénergétique mitochondriale telles que PGC-1α et TFAM . Ces actions contribuent à ses effets protecteurs contre le dysfonctionnement mitochondrial et les affections associées .

Comparaison Avec Des Composés Similaires

La liquiritigenine est structurellement liée à d'autres flavanones et chalcones, telles que l'isothis compound . La this compound et l'isothis compound sont toutes deux des constituants bioactifs de Radix Glycyrrhizae et partagent des propriétés pharmacologiques similaires . La this compound est unique en son agonisme sélectif du sous-type ERβ du récepteur des œstrogènes, ce qui la distingue des autres composés similaires . D'autres composés apparentés comprennent la glycyrrhizine et la liquiritine, qui se trouvent également dans les espèces de Glycyrrhiza et ont leurs propres profils pharmacologiques distincts .

Propriétés

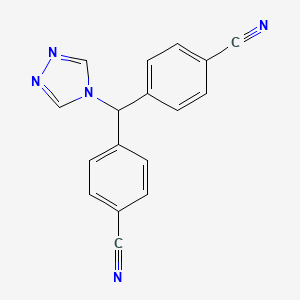

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUXTVZLHCCNA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206493 | |

| Record name | Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

MF101 promoted ERbeta, but not ERalpha, activation of an estrogen response element (ERE) upstream of the luciferase reporter gene. MF101 also selectively regulates transcription of endogenous genes through ERbeta. The ERbeta-selectivity was not due to differential binding, since MF101 binds equally to ERalpha and ERbeta. Fluorescence resonance energy transfer and protease digestion studies showed that MF101 produces a different conformation in ERalpha from ERbeta, when compared with the conformations produced by estradiol. The specific conformational change induced by MF101 allows ERbeta to bind to an ERE and recruit coregulatory proteins that are required for gene activation. MF101 did not activate the ERalpha-regulated proliferative genes, c-myc and cyclin D1, or stimulate MCF-7 breast cancer cell proliferation or tumor formation in a mouse xenograft model. | |

| Record name | MF101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

578-86-9 | |

| Record name | Liquiritigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liquiritigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-deoxyflavanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIQUIRITIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T194LKP9W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Liquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 - 205 °C | |

| Record name | Liquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does liquiritigenin exert its anti-cancer effects?

A: Liquiritigenin has demonstrated anti-cancer effects in various studies. Research suggests it can inhibit tumorigenesis by inhibiting DNA methyltransferase (DNMT) activity and increasing breast cancer 1 (BRCA1) transcriptional activity in triple-negative breast cancer []. It has also shown inhibitory effects on colorectal cancer cell proliferation, invasion, and epithelial-to-mesenchymal transition by decreasing the expression of Runt-related transcription factor 2 (Runx2) and inactivating the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway [].

Q2: What is the role of liquiritigenin in protecting against oxidative stress?

A: Liquiritigenin displays potent antioxidant activity. In a study investigating its protective effect against methylglyoxal cytotoxicity in osteoblasts, liquiritigenin was found to reduce oxidative stress by increasing methylglyoxal detoxification via enhancement of glyoxalase I activity, and by improving mitochondrial function []. It also exhibited protection against cisplatin-induced nephrotoxicity by ameliorating mitochondrial dysfunction in a NRF2-dependent manner. This protection was linked to increased levels of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and transcription factor A, mitochondrial (TFAM), proteins involved in mitochondrial biogenesis [].

Q3: How does liquiritigenin interact with estrogen receptors?

A: Liquiritigenin has been identified as a selective estrogen receptor β (ERβ) agonist []. It displays a higher binding affinity for ERβ compared to ERα []. This selectivity is significant as ERβ activation is associated with alleviating menopausal symptoms with potentially fewer side effects compared to ERα activation [].

Q4: What is the molecular formula and weight of liquiritigenin?

A4: Liquiritigenin has the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol.

Q5: What spectroscopic data is available for liquiritigenin?

A: Various spectroscopic techniques have been employed to characterize liquiritigenin. Nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate its structure and confirm its isolation from natural sources [, ]. Mass spectrometry (MS), often coupled with liquid chromatography, has been used extensively for its identification and quantification in biological samples [, , , ].

Q6: How is liquiritigenin metabolized in the body?

A: Liquiritigenin undergoes extensive phase II metabolism, primarily glucuronidation [, , ]. Five glucuronide metabolites have been identified in human liver microsomes, with UDP-glucuronosyltransferases (UGTs) 1A1 and 1A9 playing major roles in the formation of the most abundant conjugate []. This extensive metabolism contributes to its low bioavailability.

Q7: Has liquiritigenin shown efficacy in animal models of disease?

A: Yes, liquiritigenin has exhibited promising results in various animal models. In a rat model of carbon tetrachloride-induced liver injury, liquiritigenin protected the liver from damage. This protective effect was associated with the modulation of PGC-1α and its downstream genes []. It also showed a gastroprotective effect in a mouse model of indomethacin-induced ulcer. This effect was linked to its high distribution in the stomach and its ability to increase gastric mucous secretion []. In a C. elegans model of amyloid-β toxicity, liquiritigenin, along with extracts of Glycyrrhiza uralensis, significantly delayed paralysis [].

Q8: How do structural modifications of liquiritigenin affect its activity?

A: The presence and position of hydroxyl groups significantly influence the antioxidant activity of liquiritigenin and its derivatives []. Additionally, the presence of a sugar moiety, as seen in liquiritin, can impact its activity and bioavailability compared to its aglycone form, liquiritigenin [, ].

Q9: What analytical methods are used to quantify liquiritigenin?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the separation, identification, and quantification of liquiritigenin and its metabolites in various matrices [, , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1674781.png)

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)